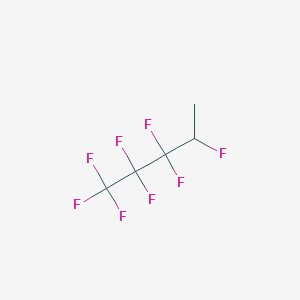

1,1,1,2,2,3,3,4-Octafluoropentane

Description

Properties

CAS No. |

72923-37-6 |

|---|---|

Molecular Formula |

C5H4F8 |

Molecular Weight |

216.07 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4-octafluoropentane |

InChI |

InChI=1S/C5H4F8/c1-2(6)3(7,8)4(9,10)5(11,12)13/h2H,1H3 |

InChI Key |

BRUJXFXFGNLKSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(C(F)(F)F)(F)F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Physicochemical Dynamics of 1,1,1,2,2,3,3,4-Octafluoropentane: A Comprehensive Technical Guide

Executive Summary

In the landscape of advanced materials and drug development, highly fluorinated aliphatic compounds occupy a critical niche. 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) is a specialized hydrofluorocarbon (HFC) and polyfluoroalkyl substance (PFAS) characterized by its unique asymmetric fluorination pattern[1]. Unlike fully perfluorinated compounds, the presence of specific hydrogen atoms in its structure (

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will dissect the causality behind its physicochemical behavior, outline self-validating experimental protocols for its handling, and evaluate its environmental fate. This document serves as an authoritative resource for researchers leveraging HFCs in specialized solvent systems, heat transfer applications, or as precursors in active pharmaceutical ingredient (API) synthesis.

Molecular Architecture & Physicochemical Profile

The physical behavior of 1,1,1,2,2,3,3,4-Octafluoropentane is dictated by the extreme electronegativity of its eight fluorine atoms. The dense electron clouds of the fluorine atoms shield the carbon backbone, significantly reducing the molecule's polarizability. This shielding leads to exceptionally weak London dispersion forces. However, the terminal

Quantitative Data Summary

The following table synthesizes the core physicochemical metrics of the compound, drawing on structural analogs and established mass spectrometry databases[2].

| Property | Value / Characteristic | Mechanistic Causality |

| Chemical Formula | - | |

| Molecular Weight | 216.07 g/mol | High mass due to fluorine density, yet highly volatile[2]. |

| CAS Registry Number | 72923-37-6 | Unique identifier for this specific asymmetric isomer[3]. |

| Boiling Point | ~40°C - 45°C | Weak intermolecular dispersion forces due to low polarizability of C-F bonds. |

| Liquid Density (25°C) | ~1.45 g/cm³ | High atomic mass of fluorine tightly packed around the carbon skeleton. |

| Ozone Depletion Potential | 0 (Zero) | Absence of chlorine or bromine atoms prevents catalytic ozone destruction[4]. |

| Global Warming Potential | ~1,000 - 1,500 (100-yr) | Strong absorption in the infrared window (8–12 µm) typical of HFCs[4]. |

Experimental Methodologies: Purification & Validation

When synthesizing or isolating 1,1,1,2,2,3,3,4-Octafluoropentane from a crude mixture of fluorinated isomers (often generated via dehydrofluorination or catalytic fluorination of chlorinated precursors[5]), achieving high purity is paramount. The following protocol outlines a self-validating workflow for the isolation and analytical verification of the target isomer.

Step-by-Step Protocol: Lab-Scale Purification

-

Step 1: Acid Scrubbing (Self-Validating Step) Route the crude vaporized mixture through a heated column (80°C) packed with granular Sodium Fluoride (NaF).

-

Causality: NaF selectively reacts with unreacted Hydrogen Fluoride (HF) gas to form solid sodium bifluoride (

), effectively stripping corrosive byproducts without altering the HFCs. -

Validation: The system is self-validating; a bypass line with wetted universal indicator paper will show a strict neutral pH once all HF has been successfully scrubbed.

-

-

Step 2: High-Resolution Fractional Distillation Transfer the neutralized mixture to a vacuum-jacketed fractional distillation column equipped with at least 40 theoretical plates. Maintain a high reflux ratio (e.g., 10:1).

-

Causality: Because isomers of

have tightly clustered boiling points, high theoretical plate counts are required to exploit minute differences in vapor pressure caused by structural branching. Collect the fraction boiling sharply at the target range (~40°C - 45°C).

-

-

Step 3: GC-MS Analytical Validation Inject a 1 µL liquid aliquot into a Gas Chromatograph-Mass Spectrometer (GC-MS) utilizing a non-polar capillary column (e.g., DB-1 or equivalent).

-

Causality: The non-polar stationary phase separates remaining impurities based strictly on boiling point and dispersion interactions. Mass spectrometry confirms the exact isomer by identifying the molecular ion peak at m/z 216.07 and characteristic fragmentation (e.g., loss of the terminal methyl group)[2].

-

Workflow for the purification and analytical validation of 1,1,1,2,2,3,3,4-Octafluoropentane.

Application Dynamics in Research & Industry

The utility of 1,1,1,2,2,3,3,4-Octafluoropentane stems directly from the physicochemical traits outlined in Section 2.

-

Specialized Solvency: The compound exhibits exceptionally low surface tension and low viscosity. In drug development, it can be utilized as a carrier solvent for depositing thin films of active pharmaceutical ingredients (APIs) or specialized coatings onto medical devices. The dipole moment provided by the

tail allows it to dissolve a slightly broader range of semi-polar organic molecules compared to perfluoropentane. -

Heat Transfer Fluids: Due to its high liquid density and specific heat capacity, combined with a highly stable C-F backbone, it is an excellent candidate for two-phase thermal management systems. It can absorb significant thermal energy before undergoing a phase change, making it ideal for cooling sensitive laboratory electronics or chemical reactors.

-

Blowing Agents: In polymer science, volatile HFCs like octafluoropentane are utilized as blowing agents for polyurethane and polystyrene foams[6]. The gas expands the polymer matrix, and the residual gas trapped in the foam cells provides superior thermal insulation due to the low thermal conductivity of heavy fluorinated gases.

Environmental Fate & Toxicological Grounding

While 1,1,1,2,2,3,3,4-Octafluoropentane is non-ozone-depleting, its environmental persistence must be rigorously evaluated. Hydrofluorocarbons are strong absorbers of terrestrial infrared radiation, specifically in the atmospheric window (8–12 µm), rendering them potent greenhouse gases[4].

Atmospheric Degradation Mechanism

Unlike Chlorofluorocarbons (CFCs), which survive until they reach the stratosphere, HFCs are primarily destroyed in the troposphere. The degradation is initiated by the highly reactive hydroxyl radical (

-

Mechanistic Pathway: The

radical attacks the molecule by abstracting a hydrogen atom. Because the

Tropospheric degradation pathway initiated by hydroxyl radical attack.

References

-

EPA CompTox Chemicals Dashboard. "1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6)." United States Environmental Protection Agency (EPA). Available at: [Link]

-

Arizona Department of Environmental Quality. "Substance Registry: 1,1,1,2,2,3,3,4-Octafluoropentane." AZDEQ. Available at: [Link]

- Schirmann, J., et al. "Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins." Google Patents (US20110215273A1).

-

Barletta, B., et al. "Table S1: Mass Spectrometry Data for Fluorinated Compounds." bioRxiv. Available at: [Link]

Sources

- 1. cdx.epa.gov [cdx.epa.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. static.azdeq.gov [static.azdeq.gov]

- 4. gfdl.noaa.gov [gfdl.noaa.gov]

- 5. WO2010055146A2 - Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins - Google Patents [patents.google.com]

- 6. US20110215273A1 - Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins - Google Patents [patents.google.com]

The Octafluoropentane Matrix: Structural Isomerism and Advanced Applications in Pharmaceutical Development

Executive Summary

In the landscape of highly fluorinated alkanes, octafluoropentane (

Structural Elucidation of 1,1,1,2,2,3,3,4-Octafluoropentane

1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) is an asymmetric polyfluorinated alkane. Its structural formula is explicitly defined as

Unlike symmetric perfluorocarbons, the presence of a terminal methyl group (

The Isomeric Landscape of Octafluoropentane

The chemical behavior of

Quantitative Isomer Comparison

| Isomer IUPAC Name | CAS Number | Structural Formula | Key Pharmaceutical / Chemical Application |

| 1,1,1,2,2,3,3,4-Octafluoropentane | 72923-37-6 | Inert specialty solvent, PFAS intermediate[1] | |

| 1,1,1,3,3,5,5,5-Octafluoropentane | 102526-10-3 | Non-coordinating fluorous solvent, electrolyte host[4] | |

| 1,1,2,2,3,3,4,4-Octafluoropentane | 40723-64-6 | Precursor for bi-functional fluoroalkylation[5] |

Pharmaceutical Applications: From Solvents to Sonoporation

A. Ultrasound-Triggered Drug Delivery (Microbubbles)

Octafluoropentane (OFP) is FDA-approved for clinical use in ultrasound contrast agents and is heavily researched for targeted intracellular drug delivery[6]. In these systems, OFP acts as the gas core of a lipid-stabilized microbubble. Because OFP has an exceptionally low solubility in water and a high molecular weight, it resists outward diffusion into the bloodstream, drastically extending the microbubble's in vivo half-life. When exposed to specific ultrasound frequencies, the OFP core undergoes rapid expansion and contraction (acoustic cavitation), creating transient pores in adjacent cell membranes (sonoporation) to deliver APIs like trehalose or genetic vectors directly into the cytosol[6].

Workflow for octafluoropentane microbubble synthesis and ultrasound-triggered drug release.

B. Non-Coordinating Fluorous Solvents in API Synthesis

The symmetric isomer, 1,1,1,3,3,5,5,5-octafluoropentane, is uniquely utilized as a non-coordinating solvent[7]. In the formulation of solid polymer electrolytes or the synthesis of sensitive fluorinated APIs, it is necessary to solubilize salts (like LiTFSI) without the solvent molecules tightly binding to the active cation. The highly fluorinated matrix of this isomer interacts with fluorinated anions via "fluorophilicity" (fluorine-fluorine interactions), pulling the salt into solution while leaving the cation completely uncoordinated and highly mobile[7].

Mechanism of fluorophilic solubilization in non-coordinating octafluoropentane solvents.

Validated Experimental Protocols

Protocol 1: Synthesis of Octafluoropentane-Core Microbubbles for Sonoporation

Objective: Formulate lipid-stabilized octafluoropentane microbubbles for ultrasound-mediated API delivery[6].

-

Lipid Film Preparation: Mix DSPC, DSEPC, DSPG, and PEG-40 in a precise 100:43:1:4.5 molar ratio in chloroform.

-

Causality: This specific stoichiometric ratio creates a rigid yet elastic phospholipid monolayer. The PEG-40 provides steric hindrance to prevent microbubble coalescence, while the DSPC backbone withstands the acoustic pressure of ultrasound without premature rupture.

-

-

Solvent Evaporation: Evaporate the chloroform under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours.

-

Causality: Complete removal of the organic solvent is critical; residual chloroform will fluidize the lipid membrane, leading to rapid gas leakage and high cellular toxicity.

-

-

Hydration & Gas Infusion: Hydrate the dry lipid film with an API-loaded aqueous buffer. Seal the vial and infuse octafluoropentane gas into the headspace.

-

Causality: By replacing standard air with OFP, the resulting bubbles leverage OFP's hydrophobicity to resist dissolving into the aqueous phase, stabilizing the microbubble architecture.

-

-

Emulsification: Sonicate the mixture at 20 kHz for 30 seconds directly at the gas-liquid interface.

-

Causality: Acoustic energy forcefully disperses the OFP gas into the aqueous phase while simultaneously driving the thermodynamic self-assembly of the lipid molecules around the nascent hydrophobic gas cores.

-

-

Validation System (Self-Correction): Analyze the batch via Dynamic Light Scattering (DLS). A successful synthesis yields a mean diameter of 1–5 µm. If the Polydispersity Index (PDI) exceeds 0.2 or bubbles are >5 µm, the sonication amplitude was insufficient to overcome the lipid phase transition temperature; increase sonication time in 10-second increments.

Protocol 2: API Solubilization via Fluorophilic Interactions

Objective: Dissolve highly fluorinated salts in 1,1,1,3,3,5,5,5-octafluoropentane without coordinating the active cation[7].

-

Solvent Dehydration: Dry the 1,1,1,3,3,5,5,5-octafluoropentane over 3Å molecular sieves for 24 hours prior to use.

-

Causality: Trace water molecules are highly polar and will aggressively coordinate with the active cations, entirely negating the non-coordinating advantage of the fluorous solvent matrix.

-

-

Thermal Solubilization: Add the fluorinated salt (e.g., LiTFSI) to achieve a 0.1 wt% concentration. Heat the suspension to 40°C under continuous magnetic stirring for 2 hours.

-

Causality: Thermal energy is required to overcome the initial lattice energy of the solid salt. Once separated, the fluorine-fluorine interactions between the solvent and the fluorinated anion thermodynamically stabilize the dissolved state.

-

-

Phase Separation: Centrifuge the mixture at 7000 rpm for 5 minutes.

-

Causality: This isolates the saturated fluorous supernatant from any undissolved particulate matter, ensuring a homogenous liquid phase for downstream API crystallization or electrolyte casting.

-

-

Validation System (Self-Correction): Conduct

NMR (or appropriate cation NMR) on the extracted supernatant. A chemical shift to a positive value (e.g., ~0.1 ppm) relative to an aqueous standard confirms that the cation is solubilized but remains uncoordinated[7]. The absence of this peak indicates moisture contamination or incomplete lattice dissociation, requiring a return to Step 1.

Safety, Toxicology, and Regulatory Grounding

Handling octafluoropentane isomers requires adherence to strict chemical hygiene protocols. According to established Safety Data Sheets, 1,1,1,3,3,5,5,5-octafluoropentane is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, Category 2A Eye Irritant, and Category 3 Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[8]. Inhalation of vapors may cause significant respiratory irritation. All synthetic workflows, particularly those involving sonication or thermal solubilization, must be conducted within a certified chemical fume hood to prevent inhalation exposure[8].

References

- "Table S1 - bioRxiv", bioRxiv,

- "EPA CompTox Chemicals Dashboard - 1,1,1,2,2,3,3,4-Octafluoropentane", EPA,

- "Do non-coordinating polymers function as host materials for solid polymer electrolytes? The case of PVdF-HFP", RSC Publishing,

- "1,1,1,3,3,5,5,5-Octafluoropentane (CAS 102526-10-3)", Fluorochem,

- "CAS NO. 40723-64-6 | 1,1,2,2,3,3,4,4-Octafluoropentane", Local Pharma Guide,

- "Formula:C5H4F8", LookChem,

- "Safety Data Sheet: 1,1,1,3,3,5,5,5-Octafluoropentane", AK Scientific, Inc.,

- "US20200196596A1 - Systems and methods for preservation of cells", Google P

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. cdx.epa.gov [cdx.epa.gov]

- 3. C5H4F8 [m.lookchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. CAS NO. 40723-64-6 | 1,1,2,2,3,3,4,4-Octafluoropentane | [localpharmaguide.com]

- 6. US20200196596A1 - Systems and methods for preservation of cells - Google Patents [patents.google.com]

- 7. Do non-coordinating polymers function as host materials for solid polymer electrolytes? The case of PVdF-HFP - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01853A [pubs.rsc.org]

- 8. aksci.com [aksci.com]

Synthesis pathways for 1,1,1,2,2,3,3,4-Octafluoropentane

An In-Depth Technical Guide to the Synthesis of 1,1,1,2,2,3,3,4-Octafluoropentane

Abstract: 1,1,1,2,2,3,3,4-Octafluoropentane is a highly fluorinated alkane with potential applications as a specialty solvent, heat-transfer fluid, or as a building block in the synthesis of advanced materials and pharmaceuticals. Its specific substitution pattern offers a unique combination of properties, distinct from more common hydrofluorocarbons (HFCs). This guide provides a comprehensive overview of plausible synthetic pathways for 1,1,1,2,2,3,3,4-Octafluoropentane, designed for researchers and professionals in chemical and drug development. While direct, published syntheses for this specific molecule are not widely available, the pathways detailed herein are constructed from well-established, robust methodologies in organofluorine chemistry. We will explore two primary strategies: the selective hydrogenation of a corresponding octafluoropentene and a fragment-based approach involving radical addition. This document provides detailed experimental protocols, mechanistic rationale, and a comparative analysis to guide researchers in the laboratory-scale synthesis of this target compound.

Introduction to 1,1,1,2,2,3,3,4-Octafluoropentane

Chemical Identity and Properties

1,1,1,2,2,3,3,4-Octafluoropentane is a saturated five-carbon chain hydrofluorocarbon. The structure, shown below, features a perfluoro-n-butyl group attached to a monofluorinated carbon.

-

Chemical Formula: C₅H₄F₈

-

IUPAC Name: 1,1,1,2,2,3,3,4-Octafluoropentane

-

Structure: CF₃-CF₂-CF₂-CFH-CH₃

-

Key Structural Features: The molecule possesses a chiral center at the C4 position, meaning it can exist as two enantiomers. The presence of both C-F and C-H bonds gives it properties intermediate between perfluoroalkanes and hydrocarbons.

Significance and Potential Applications

The strategic placement of eight fluorine atoms imparts high chemical and thermal stability, low surface tension, and non-flammability. Unlike fully perfluorinated compounds, the hydrogen atoms provide a degree of polarity and a handle for potential further functionalization. These characteristics make it a candidate for:

-

Precision Cleaning Solvents: As a potential replacement for ozone-depleting substances like CFC-113 or compounds with high global warming potential[1][2].

-

Heat-Transfer Fluids: For specialized cooling applications in the electronics and aerospace industries.

-

Dielectric Fluids: As an insulator in high-voltage equipment.

-

Pharmaceutical Synthesis: The octafluorobutyl group can be a valuable motif in medicinal chemistry, where fluorine substitution is known to enhance metabolic stability and binding affinity[3].

Core Synthetic Strategies

The synthesis of a specific, highly fluorinated alkane like 1,1,1,2,2,3,3,4-octafluoropentane requires a controlled approach to introduce both fluorine and hydrogen atoms at precise locations. Two robust and logical retrosynthetic approaches are considered here:

-

Selective Hydrogenation: This approach starts with a readily accessible, unsaturated precursor, an octafluoropentene, and selectively adds hydrogen across the double bond. This is analogous to the industrial synthesis of the related HFC-43-10mee, which involves the hydrogenation of a decafluoropentene[4].

-

Radical-Mediated Fragment Coupling: This bottom-up strategy involves coupling a perfluorinated fragment with a smaller hydrocarbon piece. This method offers high modularity and is based on well-documented radical addition reactions used to form similar fluorinated alkanes[5].

We will now explore each of these pathways in detail.

Pathway I: Selective Catalytic Hydrogenation of 1,1,1,2,2,3,3,4-Octafluoro-1-pentene

Principle and Rationale

This pathway hinges on the synthesis of the precursor olefin, 1,1,1,2,2,3,3,4-octafluoro-1-pentene (CF₃-CF₂-CF₂-CF=CHF), followed by its catalytic hydrogenation. The primary challenge and key to success is the selective saturation of the C=C double bond without inducing hydrodefluorination (cleavage of C-F bonds), a common side reaction. The choice of catalyst and reaction conditions is therefore critical to achieving high yield and purity.

Experimental Protocol

Step A: Synthesis of 1,1,1,2,2,3,3,4-Octafluoro-1-pentene via Dehydrofluorination

The precursor olefin can be prepared via the dehydrofluorination of 1,1,1,2,2,3,3,4,4-nonafluoropentane. This reaction is typically performed in the gas phase over a metal-based catalyst.

-

Reactor Setup: A fixed-bed reactor (e.g., Inconel or nickel tube) is packed with a suitable catalyst, such as chromium oxyfluoride or magnesium pyrophosphate[6][7].

-

Catalyst Activation: The catalyst is activated in situ by heating to 300-450°C under a flow of nitrogen, followed by treatment with anhydrous hydrogen fluoride (HF) to generate the active surface.

-

Reaction Execution: Gaseous 1,1,1,2,2,3,3,4,4-nonafluoropentane is co-fed with a stream of nitrogen into the heated reactor. The molar ratio of N₂ to the fluorinated alkane is typically high (e.g., 10:1) to prevent polymerization and control the reaction exotherm.

-

Product Collection: The effluent gas stream is passed through a cold trap (-78°C, dry ice/acetone) to condense the organic products, including the desired octafluoropentene and any unreacted starting material. Gaseous byproducts like HF are scrubbed through a basic solution (e.g., aqueous KOH).

-

Purification: The collected condensate is purified by fractional distillation to isolate the 1,1,1,2,2,3,3,4-octafluoro-1-pentene.

Step B: Selective Hydrogenation to 1,1,1,2,2,3,3,4-Octafluoropentane

-

Reactor Charging: A high-pressure autoclave is charged with the purified octafluoropentene from Step A, a suitable solvent (e.g., perfluorohexane or isopropanol), and a palladium-on-carbon (Pd/C, 5 wt%) catalyst. The catalyst loading is typically 0.5-2 mol% relative to the substrate.

-

Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is conducted at a pressure of 5-20 bar and a temperature of 50-100°C.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen and can be periodically checked by taking aliquots for GC-MS analysis.

-

Work-up: Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the Pd/C catalyst.

-

Purification: The solvent is removed by distillation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure 1,1,1,2,2,3,3,4-octafluoropentane.

Data Summary

| Parameter | Step A: Dehydrofluorination | Step B: Hydrogenation |

| Key Reagent | 1,1,1,2,2,3,3,4,4-Nonafluoropentane | 1,1,1,2,2,3,3,4-Octafluoro-1-pentene |

| Catalyst | Cr₂O₃ (in-situ fluorinated) | 5% Pd/C |

| Temperature | 350 - 450 °C | 50 - 100 °C |

| Pressure | Atmospheric | 5 - 20 bar H₂ |

| Typical Yield | 70 - 85% | 90 - 98% |

| Key Byproduct | Hydrogen Fluoride (HF) | Minor hydrodefluorination products |

Visualization of Workflow

Caption: Workflow for Pathway I: Synthesis via Dehydrofluorination and Hydrogenation.

Pathway II: Radical-Mediated Fragment Coupling and Reduction

Principle and Rationale

This approach constructs the C₅ skeleton by adding a C₄ perfluoroalkyl radical to a C₁ alkene synthon, followed by the removal of a halogen. Specifically, it involves the radical-initiated addition of 1-iodo-nonafluorobutane (CF₃CF₂CF₂CF₂I) to ethylene (CH₂=CH₂), followed by a reductive dehalogenation step. This strategy is highly effective for creating specific C-C bonds between fluorinated and non-fluorinated segments[5].

Experimental Protocol

Step A: Radical Addition of 1-Iodo-nonafluorobutane to Ethylene

-

Reactor Setup: A thick-walled pressure vessel (e.g., a Parr reactor) equipped with a magnetic stir bar is charged with 1-iodo-nonafluorobutane and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), typically at 1-5 mol%.

-

Reagent Introduction: The vessel is sealed, cooled in a dry ice/acetone bath (-78°C), and evacuated. A measured amount of ethylene gas is then condensed into the reactor. A solvent such as acetonitrile or perfluorohexane can be used but is often not necessary.

-

Reaction Execution: The reactor is allowed to warm to room temperature and then heated in an oil bath to 70-90°C (the optimal temperature depends on the half-life of the chosen initiator). The reaction is typically run for 12-24 hours.

-

Work-up: After cooling, any unreacted ethylene is carefully vented. The crude reaction mixture, containing the desired 1-iodo-3,3,4,4,5,5,6,6,6-nonafluorononane, is collected.

-

Purification: The product is purified by vacuum distillation to remove any unreacted starting material and initiator byproducts.

Step B: Reductive Deiodination

-

Reaction Setup: A round-bottom flask is charged with the purified iodo-adduct from Step A and a suitable solvent like ethanol or a THF/water mixture.

-

Reagent Addition: A reducing agent, such as zinc dust activated with a small amount of HCl, is added portion-wise to the stirred solution. The reaction is often mildly exothermic.

-

Reaction Execution: The mixture is stirred at room temperature or with gentle heating (40-50°C) until the starting iodo-compound is consumed, as monitored by TLC or GC.

-

Work-up: The reaction mixture is filtered to remove excess zinc. The filtrate is then diluted with water and extracted with a low-boiling solvent like diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the final product, 1,1,1,2,2,3,3,4-octafluoropentane, is purified by fractional distillation.

Data Summary

| Parameter | Step A: Radical Addition | Step B: Reductive Deiodination |

| Key Reagents | 1-Iodo-nonafluorobutane, Ethylene | Iodo-adduct from Step A |

| Initiator/Reagent | AIBN (2 mol%) | Activated Zinc Dust |

| Temperature | 80 °C | 25 - 50 °C |

| Pressure | Autogenic (from ethylene) | Atmospheric |

| Typical Yield | 80 - 90% | >95% |

| Key Byproduct | Initiator decomposition products | Zinc salts |

Visualization of Reaction Scheme

Caption: Reaction scheme for Pathway II: Fragment Coupling and Reduction.

Comparative Analysis and Field Insights

As a Senior Application Scientist, the choice between these pathways depends heavily on the intended scale and available starting materials.

-

Pathway I (Hydrogenation): This route is likely more amenable to large-scale industrial production . Gas-phase catalytic processes are often continuous and highly efficient once optimized. However, the initial setup cost for a high-temperature, corrosion-resistant reactor is significant. The handling of anhydrous HF for catalyst activation also requires specialized infrastructure and safety protocols. The key advantage is the potential for high throughput and atom economy in the hydrogenation step.

-

Pathway II (Radical Addition): This pathway offers greater flexibility for laboratory and pilot-scale synthesis . The starting materials (perfluoroalkyl iodides and alkenes) are often commercially available or can be synthesized with standard laboratory equipment. The reactions are generally robust and tolerant of various functional groups, making this approach highly valuable for creating diverse analogs for research and development. The main drawbacks are the use of stoichiometric reducing agents (like zinc) in the second step, which generates waste, and the potential cost of the perfluoroalkyl iodide starting material.

Conclusion

The synthesis of 1,1,1,2,2,3,3,4-octafluoropentane, while not explicitly detailed in readily available literature, can be confidently approached using established principles of modern organofluorine chemistry. The selective hydrogenation of an octafluoropentene precursor represents a scalable, industrially-oriented approach, while the radical-mediated coupling of smaller fragments provides a flexible and modular route for research and discovery. The successful execution of either pathway relies on a careful selection of catalysts and reaction conditions to control selectivity and maximize yield. This guide provides the foundational knowledge and detailed protocols for scientists to begin the synthesis and exploration of this promising fluorinated compound.

References

- JP2016160235A - Method for producing octafluoropentene.

- KR20200019868A - Method for producing octafluorocyclopentene.

-

PubChem - 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. National Center for Biotechnology Information. [Link]

-

Chemical Communications (RSC Publishing) - Synthesis of α-CF3 and α-CF2H amines via the aminofluorination of fluorinated alkenes. Royal Society of Chemistry. [Link]

-

PMC - Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update. National Center for Biotechnology Information. [Link]

-

PubChem - 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane. National Center for Biotechnology Information. [Link]

- WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene.

-

KOPRI Repository - HFC-43-10mee atmospheric abundances and global emission estimates. Korea Polar Research Institute. [Link]

- CN1246281C - Method for producing fluorine-containing compound.

-

PMC - Platinum‐Catalyzed Hydrofluorination of Alkynes: Hydrogen Bonding to Indolylphosphine Ligands to Provide Fluoride Reactivity. National Center for Biotechnology Information. [Link]

-

Kyushu University - Catalytic dehydrofluorination of CF>3>CH>3>(HFC143a) into CF>2>CH>2>(HFC1132a). Kyushu University Institutional Repository. [Link]

-

Inorganic Chemistry Frontiers (RSC Publishing) - Light induced catalytic hydrodefluorination of perfluoroarenes by porphyrin rhodium. Royal Society of Chemistry. [Link]

-

ResearchGate - Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. ResearchGate. [Link]

-

ResearchGate - HFC-43-10mee atmospheric abundances and global emission estimates. ResearchGate. [Link]

-

ResearchGate - Catalytic dehydrofluorination of 1,1,1,2,3-pentafluoropropane (HFC-245eb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf) using in-situ fluorinated chromium oxyfluoride catalyst. ResearchGate. [Link]

-

MDPI - Synthesis of CF 3 -Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation. MDPI. [Link]

- US5750797A - Process for the production of hydrofluoroethers.

Sources

- 1. repository.kopri.re.kr [repository.kopri.re.kr]

- 2. US5750797A - Process for the production of hydrofluoroethers - Google Patents [patents.google.com]

- 3. Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | C5H2F10 | CID 86240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

Mechanistic Insights into the Solubility of Organic Compounds in 1,1,1,2,2,3,3,4-Octafluoropentane

Executive Summary

As pharmaceutical formulations and advanced materials increasingly rely on specialized solvent systems, understanding the solvation thermodynamics of hydrofluorocarbons (HFCs) is critical. 1,1,1,2,2,3,3,4-Octafluoropentane (OFP) —identified by CAS number 72923-37-6[1]—is a highly fluorinated solvent that bridges the gap between traditional organic chemistry and fluorous biphasic systems. Unlike fully symmetrical perfluorocarbons, OFP possesses a unique structural asymmetry (CF3-CF2-CF2-CHF-CH3)[2]. This whitepaper provides a comprehensive, mechanistic guide to the solubility of organic compounds in OFP, detailing the thermodynamic principles, quantitative profiles, and self-validating experimental protocols required for robust drug development and materials science applications.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of non-fluorinated organic compounds in highly fluorinated solvents is primarily governed by the "fluorous effect"[3]. Because the carbon-fluorine (C-F) bond is highly polarized yet tightly held by the electronegative fluorine atoms, fluorocarbons exhibit exceptionally low polarizability. This results in weak intermolecular van der Waals interactions, making solvents like OFP inherently lipophobic and hydrophobic[3]. Consequently, most standard aliphatic and polar organic compounds will thermodynamically phase-segregate from OFP[3].

However, OFP is not a pure perfluorocarbon; it is a hydrofluorocarbon containing a partially hydrogenated tail (-CHF-CH3)[2]. This structural feature is critical:

-

Amphiphilic-Like Solvation: The hydrogenated terminus creates a localized region of higher polarizability and a distinct dipole moment. Similar to how highly fluorinated zinc phthalocyanines demonstrate unexpected solubility in aqueous/ethanol mixtures due to their amphiphilic nature[4], the dipole in OFP allows it to interact favorably with moderately polar or halogenated organic solutes.

-

Co-Solvent Synergism: For highly functionalized polar compounds (e.g., complex active pharmaceutical ingredients), solubility in fluorinated solvents is often kinetically and thermodynamically restricted. Adding a solubilizer—such as a cyclic ether (e.g., tetrahydrofuran) or a lower alcohol—at an azeotropic ratio can disrupt the highly structured fluorous network, significantly lowering the free energy of solvation[5].

Quantitative Solubility Profiles

To facilitate rapid formulation decisions, the thermodynamic interactions between OFP and various organic solute classes are summarized below.

Table 1: Solubility Profiles of Organic Compounds in 1,1,1,2,2,3,3,4-Octafluoropentane

| Solute Class | Representative Compounds | Relative Solubility in OFP | Thermodynamic & Mechanistic Rationale |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | High enthalpy of mixing due to the weak van der Waals interactions of the fluorous solvent; drives phase segregation. |

| Polar Organics | Methanol, Acetone | Very Low | Inability of OFP to act as a strong hydrogen-bond acceptor/donor; incurs a massive hydrophobic penalty. |

| Halogenated Aromatics | Chlorobenzene, Fluorobenzene | Moderate | Dipole-induced dipole interactions facilitated by the -CHF-CH3 tail of OFP lower the free energy of solvation. |

| Fluorous-Tagged APIs | Perfluoroalkyl-conjugated drugs | Very High | "Like-dissolves-like" fluorous effect; highly favorable entropy of mixing within the fluorous continuous phase. |

Self-Validating Experimental Protocol: Solubility Determination

To accurately map the Temperature-Composition (T-x) phase diagrams for novel organic solutes in OFP, a rigorous, self-validating methodology must be employed. The following protocol utilizes cloud-point temperature determination[6] coupled with volumetric/gravimetric methods[7].

Step 1: Gravimetric Dosing and Mass Balance Validation

-

Action: Accurately weigh the organic solute and OFP into a high-pressure, optically clear sapphire cell. Seal the cell hermetically.

-

Causality: OFP is highly volatile. Using a sealed sapphire cell prevents solvent evaporation, ensuring that the calculated mole fractions remain absolute throughout the experiment.

-

Self-Validation: Perform a strict mass balance check by weighing the sealed cell before and after thermal cycling. Any deviation >0.01% invalidates the mole fraction data.

Step 2: Thermal Equilibration

-

Action: Submerge the cell in a precision thermostatic bath. Ramp the temperature from 288 K to 308 K at a rate of 0.5 K/min.

-

Causality: This specific temperature window (288 K to 308 K) captures the standard ambient processing conditions for pharmaceutical extractions while remaining safely below the critical temperature of typical HFCs[7].

Step 3: Cloud-Point Optical Transmittance

-

Action: Pass a 632.8 nm He-Ne laser through the sapphire cell to a photodetector. Record the exact temperature at which the solution becomes turbid (the cloud point).

-

Causality: Optical transmittance provides a non-destructive, highly sensitive detection of the liquid-liquid or solid-liquid phase boundary[6].

-

Self-Validation (Hysteresis Check): Cool the system until phase segregation occurs, then reheat. The transition must be thermodynamically reversible. A significant temperature gap between cooling and reheating indicates a kinetic artifact (e.g., supersaturation), requiring a slower ramp rate.

Step 4: Co-Solvent Titration (Conditional)

-

Action: If the solute remains insoluble, titrate a cyclic ether (e.g., THF) into the system.

-

Causality: Cyclic ethers act as bridging solubilizers, reducing the cohesive energy density of the fluorous phase and enabling the dissolution of highly functionalized polar polyethers or APIs[5].

Step 5: Thermodynamic Modeling

-

Action: Correlate the validated solubility data using the Soave-Redlich-Kwong (SRK) equation of state coupled with van der Waals one-fluid mixing rules.

-

Causality: The SRK EOS accurately accounts for the non-ideal fugacity coefficients of HFC mixtures, allowing formulation scientists to predict solubility behavior across varying pressures and temperatures[7].

Workflow Visualization

Fig 1. Self-validating workflow for OFP solubility screening and thermodynamic modeling.

Strategic Applications in Drug Development

Understanding the precise solubility limits of organic compounds in OFP unlocks several advanced manufacturing techniques:

-

Fluorous Biphase Catalysis (FBC): OFP can serve as the fluorous phase in FBC. Because standard organic reactants are poorly soluble in OFP at room temperature[3], heating the system creates a single homogeneous phase for the reaction. Upon cooling, the system phase-segregates, allowing for the effortless recovery of fluorous-tagged catalysts from the organic product.

-

Specialized Excipient Deposition: For medical devices requiring lubricious or protective coatings, OFP acts as an ideal volatile carrier solvent. By utilizing co-solvents to temporarily boost the solubility of polar polymers[5], manufacturers can achieve uniform dip-coating. The rapid evaporation of OFP leaves behind a pristine, solvent-free polymer layer.

References

-

"EPA CompTox Chemicals Dashboard - 1,1,1,2,2,3,3,4-Octafluoropentane", Environmental Protection Agency (EPA). 1

-

"Table S1: Mass Labeled Standards from Wellington", bioRxiv. 2

-

"Organofluorine chemistry", Wikipedia. 3

-

"The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates", ACS Langmuir. 4

-

"Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure", ResearchGate. 6

-

"Solubility of Hydrofluorocarbons in Halobenzene Solvents", Journal of Chemical & Engineering Data - ACS Publications. 7

-

"US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents", Google Patents.5

Sources

- 1. cdx.epa.gov [cdx.epa.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-43-10mee)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1,1,1,2,2,3,3,4-Octafluoropentane, commercially known as HFC-43-10mee. As a fluorinated hydrocarbon, HFC-43-10mee finds application in various specialized fields, including as a cleaning agent, carrier fluid, and heat transfer medium.[1][2] Understanding its behavior at elevated temperatures is paramount for ensuring safe handling, predicting potential environmental impact, and optimizing its use in high-temperature applications. This document delves into the fundamental aspects of its thermal degradation, including decomposition pathways, potential hazardous byproducts, and the experimental methodologies employed to assess its stability.

Introduction to 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-43-10mee)

1,1,1,2,2,3,3,4-Octafluoropentane (C₅H₂F₁₀) is a hydrofluorocarbon (HFC) characterized by its unique physical and chemical properties. It is a colorless, non-flammable liquid with a low ozone depletion potential, making it an alternative to some ozone-depleting substances.[2] Its primary applications leverage its solvent properties and thermal characteristics.

Key Properties of HFC-43-10mee:

| Property | Value |

| Molecular Formula | C₅H₂F₁₀ |

| Molecular Weight | 252.05 g/mol |

| Boiling Point | 55 °C |

| GWP (100-year) | 1640 |

Thermal Stability Profile

The thermal stability of a compound is a critical parameter that dictates its operational limits. For hydrofluorocarbons like HFC-43-10mee, the strength of the carbon-fluorine and carbon-carbon bonds plays a significant role in their resistance to thermal degradation. While specific experimental data on the decomposition temperature of pure HFC-43-10mee is not extensively available in public literature, information can be inferred from studies on similar hydrofluorocarbons and safety data sheets.

Generally, hydrofluorocarbons are considered to have good thermal stability. However, at elevated temperatures, they will decompose. A material safety data sheet for a mixture containing HFC-43-10mee indicates that it may decompose when exposed to high temperatures, such as open flames or glowing metal surfaces.[3]

Decomposition Pathways and Byproducts

The thermal decomposition of fluorinated hydrocarbons can proceed through various complex reaction pathways, which are highly dependent on the temperature, pressure, and the presence of other substances, particularly oxygen.

Postulated Decomposition Mechanisms

Based on the chemistry of similar hydrofluorocarbons, the decomposition of HFC-43-10mee is likely to initiate through the cleavage of the weakest bonds in the molecule. This could be a C-C bond or a C-H bond. The subsequent reactions would involve radical chain mechanisms, leading to the formation of a variety of smaller fluorinated and non-fluorinated molecules.

A possible initial step could be the homolytic cleavage of a C-C bond, generating fluorinated alkyl radicals. These radicals can then undergo further reactions such as beta-scission, hydrogen abstraction, or recombination.

Figure 1: A generalized schematic of the proposed thermal decomposition pathway for HFC-43-10mee.

Hazardous Decomposition Products

A significant concern with the thermal decomposition of any halogenated compound is the potential formation of toxic and corrosive byproducts. For HFC-43-10mee, safety data indicates that decomposition can lead to the formation of:

-

Hydrofluoric Acid (HF): A highly corrosive and toxic gas.

-

Hydrochloric Acid (HCl): Although the molecule does not contain chlorine, this may be mentioned in safety data for mixtures containing chlorinated compounds.[3] For pure HFC-43-10mee, the primary acidic byproduct would be HF.

-

Carbonyl Halides: This class of compounds includes phosgene (COCl₂) and its fluorine analog, carbonyl fluoride (COF₂). Carbonyl fluoride is also a toxic gas. The formation of these compounds is more likely in the presence of oxygen.[3]

The formation of these hazardous substances underscores the importance of adequate ventilation and the use of appropriate personal protective equipment when handling HFC-43-10mee at elevated temperatures or in environments where it may be exposed to ignition sources.

Experimental Methodologies for Assessing Thermal Stability

A variety of analytical techniques can be employed to investigate the thermal stability and decomposition of compounds like HFC-43-10mee. These methods provide valuable data on the onset of decomposition, the rate of degradation, and the identity of the decomposition products.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the decomposition temperature of a material. A TGA experiment on HFC-43-10mee would reveal the temperature at which it begins to volatilize and subsequently decompose, indicated by a mass loss. Coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the real-time identification of the gaseous decomposition products.

Step-by-Step TGA-FTIR Protocol:

-

Sample Preparation: A small, accurately weighed sample of HFC-43-10mee is placed in a TGA crucible (typically platinum or alumina).

-

Instrument Setup: The TGA is purged with a carrier gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere). The transfer line to the FTIR spectrometer is heated to prevent condensation of the evolved gases.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Acquisition: The TGA records the sample mass as a function of temperature. Simultaneously, the FTIR spectrometer continuously collects infrared spectra of the evolved gases.

-

Data Analysis: The TGA data is used to determine the onset of decomposition. The FTIR spectra are analyzed to identify the functional groups and, consequently, the chemical identity of the gaseous products.

Figure 2: Workflow for TGA-FTIR analysis of HFC-43-10mee decomposition.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the thermal decomposition products of a substance. A small amount of the sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This method provides detailed information about the molecular structure of the decomposition products.

Shock Tube Studies

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A gas-phase sample of the compound is rapidly heated by a shock wave, and the subsequent chemical reactions are monitored using various diagnostic techniques, such as laser absorption spectroscopy or mass spectrometry. This method can provide valuable data on the elementary reaction rates involved in the decomposition mechanism.

Conclusion

While 1,1,1,2,2,3,3,4-octafluoropentane is a thermally stable compound under normal operating conditions, it is susceptible to decomposition at high temperatures. The primary hazardous byproducts of its thermal degradation are hydrofluoric acid and potentially carbonyl fluoride, particularly in the presence of oxygen. A thorough understanding of its thermal decomposition behavior, which can be elucidated through techniques like TGA-FTIR and Py-GC/MS, is essential for its safe and effective use in high-temperature applications. Further experimental research is needed to fully characterize the decomposition kinetics and pathways of HFC-43-10mee to provide a more complete safety and performance profile.

References

Dai, B., et al. (2018). Thermal Stability of Some Hydrofluorocarbons as Supercritical ORCs Working Fluids. Request PDF. [Link] [3] Farnell. (2010, August 27). Material Safety Data Sheet. [Link] [1] Hashemi, S. R., & Saheb, V. (2017). A theoretical study on the kinetics of the hydrogen abstraction reactions of HFC-43-10mee by OH radical. ResearchGate. [Link] GIZ. (2017). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. COPA. [Link] [2] National Center for Biotechnology Information. (n.d.). 1,1,1,2,2,3,4,5,5,5-Decafluoropentane. PubChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1,1,1,2,2,3,3,4-Octafluoropentane as a Reaction Solvent

Introduction: A Modern Solvent for Advanced Synthesis

In the landscape of modern chemical synthesis, the choice of solvent is a critical parameter that can dictate the efficiency, selectivity, and environmental impact of a reaction. 1,1,1,2,2,3,3,4-Octafluoropentane, a partially fluorinated alkane, has emerged as a specialized solvent with a unique profile of properties that make it highly advantageous for a range of applications, particularly in the realms of catalysis and fluorous chemistry. Its chemical inertness, distinct solubility characteristics, and thermal stability offer researchers and drug development professionals a powerful tool to overcome challenges associated with conventional solvent systems.

This guide provides an in-depth exploration of 1,1,1,2,2,3,3,4-octafluoropentane as a reaction solvent. We will delve into its physicochemical properties, the principles behind its application in fluorous biphasic systems, and provide a detailed protocol for its use in a representative catalytic reaction. The aim is to equip researchers with the knowledge and practical guidance necessary to effectively integrate this solvent into their synthetic workflows.

Physicochemical Properties of 1,1,1,2,2,3,3,4-Octafluoropentane

The utility of 1,1,1,2,2,3,3,4-octafluoropentane as a reaction solvent is rooted in its distinct physical and chemical properties. A summary of these properties is presented in the table below. The high degree of fluorination results in a non-polar, low-boiling liquid with low surface tension and viscosity. Its chemical stability, a hallmark of fluorinated compounds, renders it inert to many reactive reagents and conditions.

| Property | Value (Estimated) | Source |

| Molecular Formula | C₅H₄F₈ | - |

| Molecular Weight | 216.07 g/mol | [1] |

| Boiling Point | ~ 60-80 °C | Inferred from similar compounds |

| Density | ~ 1.5 g/mL | Inferred from similar compounds |

| Vapor Pressure | High | Inferred from similar compounds |

| Viscosity | Low | Inferred from similar compounds |

| Dielectric Constant | Low (~2) | Inferred from similar compounds |

| Solubility in Water | Very Low | Inferred from similar compounds |

| Solubility of Water in | Very Low | [2] |

Note: Specific experimental data for 1,1,1,2,2,3,3,4-octafluoropentane is limited in publicly available literature. The values presented are estimations based on structurally similar fluorinated pentanes and general principles of fluorine chemistry.

The Rationale for Employing 1,1,1,2,2,3,3,4-Octafluoropentane: The Fluorous Biphasic System

The primary driver for using 1,1,1,2,2,3,3,4-octafluoropentane in synthesis is its ability to form a "fluorous phase." This concept is central to fluorous biphasic catalysis (FBC) , a powerful technique for catalyst recovery and product purification.[3][4][5][6]

Core Principle: Fluorous solvents, like octafluoropentane, are typically immiscible with common organic solvents at room temperature, forming two distinct liquid phases. By attaching a highly fluorinated "ponytail" to a catalyst, the catalyst becomes preferentially soluble in the fluorous phase.[3] Reactants and products, being less fluorinated, reside predominantly in the organic phase.

This phase separation allows for straightforward recovery of the expensive and often sensitive catalyst at the end of the reaction by simple decantation. The recovered fluorous phase containing the catalyst can then be reused in subsequent reaction cycles, aligning with the principles of green chemistry by minimizing waste.[3]

Thermomorphism: A key advantage of some fluorous biphasic systems is their thermomorphic behavior.[6] At elevated temperatures, the fluorous and organic phases can become miscible, creating a single homogeneous phase where the reaction can proceed efficiently. Upon cooling, the phases separate, facilitating catalyst and product separation.

Application Protocol: Catalytic Alkane Hydroxylation

While specific protocols utilizing 1,1,1,2,2,3,3,4-octafluoropentane are not widely published, we can adapt a procedure from a similar fluorous solvent system for a representative reaction: the selective hydroxylation of alkanes. This reaction is notoriously challenging due to the inertness of C-H bonds and the propensity for over-oxidation of the alcohol product.[7] A fluorous system offers a unique advantage by physically separating the alcohol product from the reactive catalytic environment as it is formed.[7]

Reaction Principle: A transition metal catalyst bearing fluorous ligands is dissolved in 1,1,1,2,2,3,3,4-octafluoropentane. The alkane substrate and an oxidant are introduced, and the reaction is heated to achieve a homogeneous phase. As the alcohol product is formed, its low solubility in the fluorous medium causes it to phase-separate, protecting it from further oxidation.

Materials:

-

1,1,1,2,2,3,3,4-Octafluoropentane (reaction solvent)

-

A suitable fluorous-tagged transition metal catalyst (e.g., a cobalt complex with perfluoroalkyl-functionalized ligands)[7]

-

Alkane substrate (e.g., cyclohexane)

-

Oxidant (e.g., m-chloroperbenzoic acid, m-CPBA)

-

Co-solvent for oxidant solubility if necessary (e.g., α,α,α-trifluorotoluene)[7]

-

Reaction vessel (e.g., a sealed pressure tube or a round-bottom flask with a condenser)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Experimental Workflow:

Detailed Protocol:

-

Reaction Setup:

-

To a clean, dry reaction vessel, add the fluorous-tagged catalyst.

-

Add 1,1,1,2,2,3,3,4-octafluoropentane to dissolve the catalyst.

-

Add the alkane substrate and any necessary co-solvent.

-

Seal the vessel or equip it with a condenser under an inert atmosphere.

-

-

Reaction Initiation:

-

Heat the reaction mixture to the desired temperature with vigorous stirring to ensure homogeneity.

-

Once the temperature has stabilized, add the oxidant in a controlled manner.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Product Isolation:

-

Upon completion of the reaction, cool the mixture to room temperature. Phase separation should be observed.

-

Carefully separate the upper organic phase (containing the product) from the lower, denser fluorous phase (containing the catalyst) using a separatory funnel.

-

-

Product Purification:

-

Wash the isolated organic phase with a suitable aqueous solution (e.g., saturated sodium bicarbonate to quench any remaining oxidant, followed by brine).

-

Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

-

Catalyst Recycling:

-

The recovered fluorous phase containing the catalyst can be directly used for a subsequent reaction cycle. It may be necessary to replenish the substrate and oxidant.

-

Safety, Handling, and Disposal

As with all chemicals, proper safety precautions must be observed when handling 1,1,1,2,2,3,3,4-octafluoropentane.

Safety and Handling:

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][4][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][8][9]

-

Ignition Sources: Although fluorinated alkanes are generally non-flammable, it is good practice to keep them away from open flames and high-temperature sources.[3][9]

-

Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8][9]

Disposal:

-

Dispose of 1,1,1,2,2,3,3,4-octafluoropentane and any waste generated from its use in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of it down the drain.[10]

Conclusion

1,1,1,2,2,3,3,4-Octafluoropentane represents a valuable addition to the toolkit of modern synthetic chemists. Its unique properties as a fluorous solvent enable the implementation of advanced synthetic strategies, most notably fluorous biphasic catalysis. This approach offers significant advantages in terms of catalyst recovery and reuse, contributing to more sustainable and cost-effective chemical processes. While the availability of specific reaction protocols for this particular solvent is still growing, the principles outlined in this guide provide a solid foundation for its application in a variety of synthetic transformations. As the demand for greener and more efficient synthetic methods continues to rise, the role of specialized solvents like 1,1,1,2,2,3,3,4-octafluoropentane is poised to become increasingly important.

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. greyhoundchrom.com [greyhoundchrom.com]

- 7. Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. f2chemicals.com [f2chemicals.com]

Application Note: 1,1,1,2,2,3,3,4-Octafluoropentane as a Tunable Fluorous Solvent in Organometallic Catalysis

Executive Summary

The dichotomy between the high kinetic activity of homogeneous organometallic catalysis and the facile recovery of heterogeneous systems has long challenged drug development and fine chemical synthesis. Fluorous Biphasic Catalysis (FBC) bridges this gap by utilizing highly fluorinated solvents that exhibit temperature-dependent miscibility with organic phases[1]. Within this paradigm, 1,1,1,2,2,3,3,4-Octafluoropentane (CAS: 72923-37-6) [2] emerges as a highly specialized hydrofluorocarbon (HFC) solvent. By offering tunable fluorophilicity and a lower environmental persistence compared to legacy perfluorocarbons (PFCs), it provides an ideal medium for the immobilization, recovery, and recycling of high-value transition metal catalysts.

Physicochemical Profiling & Causality

The selection of 1,1,1,2,2,3,3,4-octafluoropentane over traditional perfluoroalkanes (e.g., perfluorohexane) is driven by specific physicochemical causalities:

-

Thermomorphic Behavior: The solvent exhibits an Upper Critical Solution Temperature (UCST) when mixed with standard organic solvents (like toluene or higher olefins). At room temperature (25°C), the system is strictly biphasic. Upon heating to reaction temperatures (e.g., 80°C), the phases merge into a single homogeneous solution, eliminating the mass-transfer limitations that typically plague aqueous biphasic systems[3].

-

Tuned Fluorophilicity (The "Light Fluorous" Advantage): Fully fluorinated PFCs are extremely non-polar, often requiring catalysts to be heavily modified with massive perfluoroalkyl "ponytails" to ensure solubility. Because 1,1,1,2,2,3,3,4-octafluoropentane contains residual C–H bonds, its Hildebrand solubility parameter is slightly higher than that of a pure PFC. This allows it to easily dissolve moderately tagged organometallic complexes (e.g., Rh(I) or Pd(II) species) while maintaining strict immiscibility with the product phase upon cooling[1].

Mechanistic Workflow: Thermomorphic Fluorous Biphasic Catalysis

The FBC workflow relies on a self-validating cycle of phase transitions. The organometallic catalyst is synthesized with specialized ligands containing fluorinated ponytails (e.g.,

Fig 1. Thermomorphic phase transition of octafluoropentane in catalysis.

Quantitative Data Presentation

To contextualize the utility of 1,1,1,2,2,3,3,4-octafluoropentane, its properties are benchmarked against traditional biphasic solvents.

| Solvent System | CAS Number | Density (g/mL) | Hildebrand Parameter ( | Role in Biphasic Catalysis |

| 1,1,1,2,2,3,3,4-Octafluoropentane | 72923-37-6 | ~ 1.52 | ~ 13.5 | Tunable Fluorous Phase (HFC) |

| Perfluorohexane | 355-42-0 | 1.67 | 12.0 | Traditional Fluorous Phase (PFC) |

| Toluene | 108-88-3 | 0.87 | 18.2 | Organic Phase (Substrate/Product) |

| Water | 7732-18-5 | 1.00 | 47.8 | Aqueous Phase (Non-Fluorous) |

Note: The intermediate Hildebrand parameter of octafluoropentane bridges the gap between ultra-low polarity PFCs and standard organic solvents, optimizing the UCST for industrial heating/cooling cycles.

Experimental Protocols: Rhodium-Catalyzed Hydroformylation

The following protocol outlines a self-validating system for the hydroformylation of 1-octene to nonanal using a fluorous-tagged Rhodium catalyst immobilized in 1,1,1,2,2,3,3,4-octafluoropentane.

Phase 1: Preparation of the Fluorous Biphasic Solvent System

-

Solvent Degassing: Transfer 10 mL of 1,1,1,2,2,3,3,4-octafluoropentane and 10 mL of toluene into separate Schlenk flasks. Subject both to three freeze-pump-thaw cycles.

-

Causality: Rigorous deoxygenation is critical. Trace oxygen will irreversibly oxidize the fluorous phosphine ligands to phosphine oxides, which cannot coordinate the Rh(I) center, leading to immediate catalyst deactivation and leaching.

-

-

Catalyst Assembly: In a glovebox, dissolve 0.05 mmol of

and 0.25 mmol of the fluorous ligand

Phase 2: Thermomorphic Reaction Execution

-

Reactor Loading: Transfer the fluorous catalyst solution and the toluene (containing 50 mmol of 1-octene substrate) into a high-pressure Parr autoclave.

-

Pressurization: Purge the reactor three times with Syngas (

, 1:1 ratio), then pressurize to 20 bar. -

Heating & Homogenization: Heat the reactor to 80°C with vigorous stirring (1000 rpm).

-

Causality: At 80°C, the system surpasses the UCST of the octafluoropentane/toluene mixture. The meniscus disappears, and the reaction proceeds in a single homogeneous phase, ensuring maximum kinetic turnover without interfacial mass-transfer limits[4].

-

Phase 3: Phase Separation and Catalyst Recycling

-

Cooling: After 4 hours, cool the reactor precisely to 25°C and vent the unreacted Syngas.

-

Causality: Cooling forces the system below the UCST. The extreme solvophobicity of the perfluoroalkyl ponytails forces the Rh-complex to migrate entirely back into the heavier octafluoropentane layer.

-

-

Gravity Settling: Transfer the mixture to a separatory funnel. Allow 15 minutes for complete phase separation.

-

Product Isolation: Decant the upper organic layer (toluene + nonanal product). The lower fluorous layer (octafluoropentane + active catalyst) is retained in the funnel.

-

Self-Validation (Quality Control): Extract a 1 mL aliquot of the upper organic phase and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Success Metric: Rhodium concentration must be < 1 ppm. If leaching exceeds this threshold, it indicates ligand oxidation or insufficient cooling time prior to separation.

-

Fig 2. Workflow logic for catalyst recycling using fluorous biphasic separation.

References

-

EPA CompTox Chemicals Dashboard. 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6). Environmental Protection Agency. URL:[Link]

-

Horváth, I. T., & Rábai, J. (1994). Facile catalyst separation without water: fluorous biphase hydroformylation of olefins. Science, 266(5182), 72-75. URL:[Link]

-

Zhang, W. (2008). New chemical and biological applications of fluorous technologies. Chemical Communications, (40), 4930-4933. URL:[Link]

-

D'Amora, A., et al. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 26(9), 2553. URL:[Link]

Sources

- 1. New chemical and biological applications of fluorous technologies - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. cdx.epa.gov [cdx.epa.gov]

- 3. mdpi.com [mdpi.com]

- 4. Perfluorooctyl substituted triphenylphosphites as ligands for hydroformylation of higher olefins in fluorocarbon/hydrocarbon biphasic medium [comptes-rendus.academie-sciences.fr]

Advanced Protocol: Utilization of 1,1,1,2,2,3,3,4-Octafluoropentane (HFC-458pc) in Materials Processing

[1][2]

Core Directive & Executive Summary

This technical guide addresses the specific application of 1,1,1,2,2,3,3,4-octafluoropentane (CAS: 72923-37-6), a hydrofluorocarbon (HFC) belonging to the HFC-458 series.[1][2] Unlike its fully fluorinated counterparts (perfluorocarbons), the presence of hydrogen atoms in the C4 and C5 positions imparts unique solubility profiles, making it a critical intermediate and solvent in advanced materials science.[2][3]

Key Value Proposition:

-

Tunable Solvency: The dipole moment created by the asymmetric fluorination allows it to dissolve fluorinated polymers that are insoluble in standard organic solvents, while remaining gentle on non-fluorinated substrates.[2][3]

-

Thermal Stability: With a boiling point range suitable for vapor degreasing and foam blowing (~50-60°C), it serves as a drop-in replacement for ozone-depleting substances (ODS) like HCFC-141b.[1][2][3]

-

Surface Tension: Exceptionally low surface tension enables penetration into sub-micron geometries, essential for MEMS (Micro-Electro-Mechanical Systems) cleaning and coating.[1][2][3]

Physicochemical Profile

Before engaging in experimental protocols, the material properties must be understood to ensure process compatibility.[2][3]

| Property | Value / Description | Relevance |

| Chemical Name | 1,1,1,2,2,3,3,4-Octafluoropentane | Specific isomer specificity is crucial for regulatory compliance.[1][2][3] |

| CAS Number | 72923-37-6 | Unique identifier for procurement and safety checks.[1][2][3] |

| Molecular Formula | HFC-458 series.[2][3] | |

| Structure | Asymmetric hydrofluorocarbon.[1][2][3] | |

| Boiling Point | ~50°C - 60°C (Isomer dependent) | Ideal for vapor degreasing and low-temp solvent removal.[1][2][3] |

| Density | ~1.4 - 1.6 g/mL | High density aids in displacement drying and particulate removal.[2][3] |

| Solubility | Miscible with fluorinated oils; limited miscibility with water.[2][3] | Excellent carrier for fluorolubricants; phase separation allows water removal.[2][3] |

Application 1: Precision Solvent for Fluoropolymer Deposition[1][2][3]

Context: In the fabrication of medical devices (e.g., catheter guide wires) and electronics, hydrophobic and oleophobic coatings are essential.[2][3] 1,1,1,2,2,3,3,4-Octafluoropentane acts as a superior carrier solvent for fluoropolymers (like PTFE or fluorinated acrylates) because it solubilizes the polymer without attacking the delicate plastic or metal substrate.[1][2]

Protocol A: Dip-Coating of Hydrophobic Fluoropolymers[1][2][3]

Objective: Deposit a uniform, micron-scale fluoropolymer coating onto a medical-grade stainless steel substrate.[1][2][3]

Materials:

-

Solvent: 1,1,1,2,2,3,3,4-Octafluoropentane (>99.5% purity).[1][2]

-

Solute: Fluorinated acrylate polymer (e.g., FluoroPel™ or similar).[2][3]

-

Equipment: Dip-coater with programmable withdrawal speed; Nitrogen purge oven.[1][2][3]

Step-by-Step Methodology:

-

Solution Preparation (Self-Validating Step):

-

Dissolve the fluoropolymer in 1,1,1,2,2,3,3,4-octafluoropentane to achieve a 1.0% - 2.0% w/w concentration .

-

Validation: The solution must appear optically clear.[2][3] Any turbidity indicates moisture contamination or incomplete dissolution.[2][3] If turbid, filter through a 0.2 µm PTFE syringe filter.[2][3]

-

-

Surface Preparation:

-

Deposition Cycle:

-

Dwell Time: 30 seconds (to allow thermal equilibrium).

-

Withdrawal: Extract at a constant rate of 1.0 mm/sec .

-

Mechanism:[1][2][3][4][5] The rapid evaporation of the octafluoropentane (due to high vapor pressure) immediately sets the film.[3] The withdrawal speed controls the thickness (Landau-Levich regime).[2][3]

-

Curing:

-

Quality Control:

Application 2: Physical Blowing Agent for Foams

Context: The compound is utilized as a physical blowing agent in the synthesis of rigid polyurethane (PUR) and polyisocyanurate (PIR) foams.[2][3] Its thermal conductivity is lower than air, enhancing the insulation value (R-value) of the final foam.[1][2][3]

Protocol B: Synthesis of High-R Rigid Polyurethane Foam[1][2][3]

Objective: Synthesize a closed-cell foam using HFC-458pc as the expansion agent.

Workflow Diagram:

Figure 1: Process flow for using 1,1,1,2,2,3,3,4-octafluoropentane as a physical blowing agent.[1][2][3]

Step-by-Step Methodology:

-

Resin Formulation:

-

Component A (Polyol Blend): Mix polyether polyol, catalyst (amine), surfactant (silicone), and water (chemical blowing co-agent).[1][2][3]

-

Add HFC-458pc: Add 1,1,1,2,2,3,3,4-octafluoropentane to Component A. Typical loading is 5-15 parts per hundred polyol (php) .[1][2][3]

-

Critical: Maintain temperature at 20°C to prevent premature evaporation.[2][3]

-

-

Emulsification:

-

Reaction (The "Shot"):

-

Expansion Mechanism:

-

As the isocyanate reacts with the polyol (exothermic), the internal temperature rises.[2][3]

-

When

(approx. 55°C), the 1,1,1,2,2,3,3,4-octafluoropentane vaporizes, expanding the cells.[1][2] -

Result: A fine, closed-cell structure is formed because the HFC gas has low permeability through the polymer cell walls.[2][3]

-

Safety, Environmental & Compatibility

Safety Profile:

-

Toxicity: Generally low acute toxicity, but high concentrations can cause cardiac sensitization (arrhythmia).[1][2][3] Always use in well-ventilated areas (fume hood).[1][2][3]

-

PFAS Status: As a highly fluorinated alkane, this compound falls under the broad definition of PFAS (Per- and Polyfluoroalkyl Substances).[1][2][3] Users must adhere to local environmental regulations regarding containment and disposal (e.g., EPA reporting, EU REACH).[2][3]

Material Compatibility:

References

-

U.S. Environmental Protection Agency (EPA). (2025).[2][3] Substance Registry Services: 1,1,1,2,2,3,3,4-Octafluoropentane (CAS 72923-37-6).[1][2] Retrieved from [Link][1][2][3]

-

Honeywell International Inc. (2019).[2][3] Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane and HFC-458 isomers.[1][2][3][6] U.S. Patent No.[2][3] 10,246,389.[2][3] Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025).[2][3] PubChem Compound Summary for CID 2782579: Octafluoropentane derivatives.[2][3] Retrieved from [Link][1][2][3]

-

Arkema France. (2010).[2][3] Hydrofluoroolefins, manufacture of hydrofluoroolefins and methods of using hydrofluoroolefins (HFC-458 intermediates).[1][2][3] WO Patent Application 2010055146A2.[2][3] Retrieved from

-

NIST Chemistry WebBook. (2022).[2][3] Thermophysical Properties of Fluorinated Hydrocarbons. SRD 69.[2][3][7] Retrieved from [Link][1][2][3][7]

Sources

- 1. Compositions containing 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Patent US-10246389-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane | C7H4F12O | CID 2782579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1,2,2,3,3,4-Heptafluorocyclopentane | C5H3F7 | CID 3853245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hybrid Fibre Coaxial (HFC) explained | nbn [nbnco.com.au]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. COMPOSITIONS CONTAINING 2-chloro-1,1,1,2-tetrafluoropropane (HCFC-244bb) - Eureka | Patsnap [eureka.patsnap.com]

- 7. 1,1,2,2,3,3,4,4-Octafluoro-5-methoxypentane [webbook.nist.gov]

Advanced Solvent Engineering: Fluorinated Media in Organic Synthesis

Topic: Fluorinated Solvent Effects in Organic Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In modern organic synthesis, solvents are rarely just inert diluents. Fluorinated solvents—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) , 2,2,2-Trifluoroethanol (TFE) , and

This guide provides a mechanistic blueprint for leveraging these solvents to unlock difficult transformations, supported by validated protocols and safety standards.

Mechanistic Principles: The "Fluorine Effect"

The utility of fluorinated alcohols (HFIP, TFE) stems from their paradoxical nature: they are highly polar yet non-nucleophilic , and strongly acidic yet stable .

Key Physicochemical Drivers

-

Strong Hydrogen Bond Donation (HBD): The electron-withdrawing CF

groups pull density from the oxygen, making the O-H bond highly polarized. HFIP (pKa ~9.[1]3) is significantly more acidic than isopropanol (pKa ~16.5). -

High Ionizing Power: These solvents stabilize cationic transition states and intermediates (e.g., oxocarbenium ions, radical cations) via strong solvation, often forming supramolecular H-bond networks.

-

The "Polophobic" Effect: Fluorinated solvents often disrupt hydrophobic interactions and aggregation, making them ideal for peptide synthesis and handling insoluble substrates.

Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal fluorinated solvent based on mechanistic requirements.

Comparative Solvent Profiles

The following table contrasts the "Big Three" fluorinated solvents against traditional counterparts.

| Property | HFIP | TFE | Trifluorotoluene (PhCF | DCM (Reference) |

| Boiling Point (°C) | 58 | 74 | 102 | 40 |

| pKa | 9.3 | 12.4 | N/A | ~49 |

| Dielectric Constant ( | 16.7 | 26.7 | 9.2 | 8.9 |

| Dipole Moment (D) | 2.05 | 2.04 | 2.86 | 1.60 |

| H-Bond Donor ( | 1.96 | 1.51 | 0.00 | 0.13 |

| Primary Utility | C-H Activation, Oxidations | Glycosylation, Peptides | Radical reactions, Lewis Acid catalysis | General solvation |

Application Protocols

Protocol A: HFIP-Promoted Oxidative Esterification

Application: Direct conversion of aldehydes to esters using oxoammonium salts. HFIP is critical here to stabilize the radical intermediates and accelerate the reaction rate by orders of magnitude compared to MeCN or DCM.

Reagents:

-

Substrate: 3-Phenylpropanal (1.0 equiv)

-

Oxidant: 4-Acetamido-TEMPO oxoammonium tetrafluoroborate (2.5 equiv)

-

Base: Pyridine (12 equiv)

-

Solvent: HFIP (Pure or 4:1 mixture with DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and cool under Argon.

-

Solvation: Add 3-Phenylpropanal (5 mmol, 0.67 g) and Pyridine (60 mmol, 4.75 g) to the flask.

-

Solvent Addition: Add HFIP (15 mL). Caution: Exothermic mixing with pyridine may occur.

-

Oxidant Addition: Add the oxoammonium salt (12.5 mmol, 3.75 g) in one portion. The solution will turn dark red.

-

Reaction: Stir vigorously at room temperature.

-

Workup:

-

Dilute with pentane (50 mL) to precipitate the spent nitroxide radical and pyridinium salts.

-

Filter through a fritted funnel.

-

Wash the filtrate with 1M HCl (2 x 20 mL) to remove excess pyridine, then saturated NaHCO

and brine.

-

-

Isolation: Dry over Na

SO

Mechanistic Insight: